

Investigating Pain and Itch Pathways with (R)-ZINC-3573: A Technical Guide

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Compound of Interest

Compound Name: (R)-ZINC-3573

Cat. No.: B7650643

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Introduction

(R)-ZINC-3573 is a potent and selective chemical probe for the Mas-related G protein-coupled receptor X2 (MRGPRX2).^{[1][2][3]} This receptor is a key player in the intricate signaling pathways of pain and itch, particularly in pseudo-allergic reactions and neurogenic inflammation.^[4] MRGPRX2 is primarily expressed in mast cells and small-diameter sensory neurons within the dorsal root and trigeminal ganglia.^[4] As a selective agonist, **(R)-ZINC-3573** provides researchers with a critical tool to dissect the molecular mechanisms of MRGPRX2 activation and its downstream consequences. This guide offers a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of **(R)-ZINC-3573** in pain and itch research.

Quantitative Data

The following tables summarize the key pharmacological and physicochemical properties of **(R)-ZINC-3573** and its inactive enantiomer, (S)-ZINC-3573, which serves as an essential negative control.

Table 1: Potency and Efficacy Data

Compound	Target	Assay Type	Value (EC ₅₀)	Reference
(R)-ZINC-3573	MRGPRX2	General Agonist Activity	740 nM (0.74 μ M)	[1][5]
(R)-ZINC-3573	MRGPRX2	PRESTO-Tango	740 nM	[4]
(R)-ZINC-3573	MRGPRX2	FLIPR (Calcium Mobilization)	1 μ M	[4]

| (S)-ZINC-3573 | MRGPRX2 | PRESTO-Tango / FLIPR | > 100 μ M |[4][6] |

Table 2: Selectivity Profile of (R)-ZINC-3573

Screening Panel	Number of Targets	Concentration	Result	Reference
PRESTO-Tango GPCRome	315 GPCRs	Concentration-response	No significant off-target activity	[4]
DiscoverX KINOMEScan	97 Kinases	10 μ M	Little activity; closest hits were BTK (K _d =27 μ M) and MAPK8 (K _d =19 μ M)	[4]

| General GPCR Screen | >350 GPCRs | Not specified | Selective for MRGPRX2 over other tested GPCRs, including MRGPRX1 | |

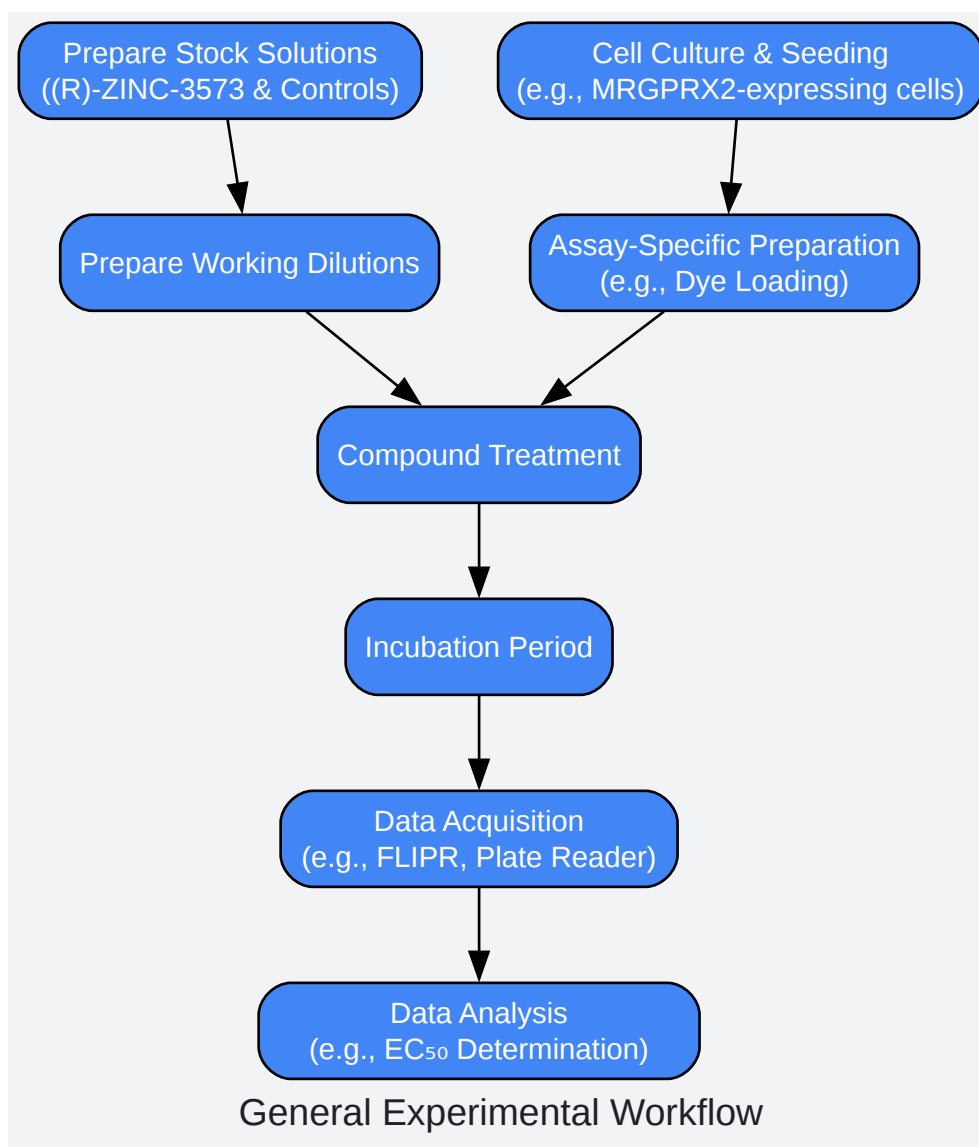
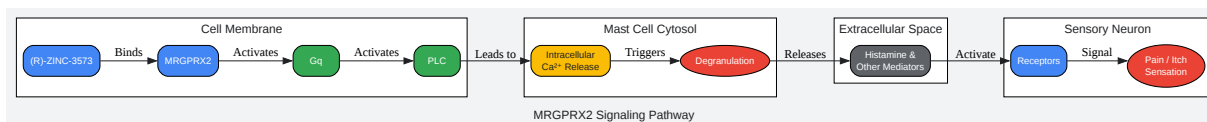
Table 3: Physicochemical Properties of (R)-ZINC-3573

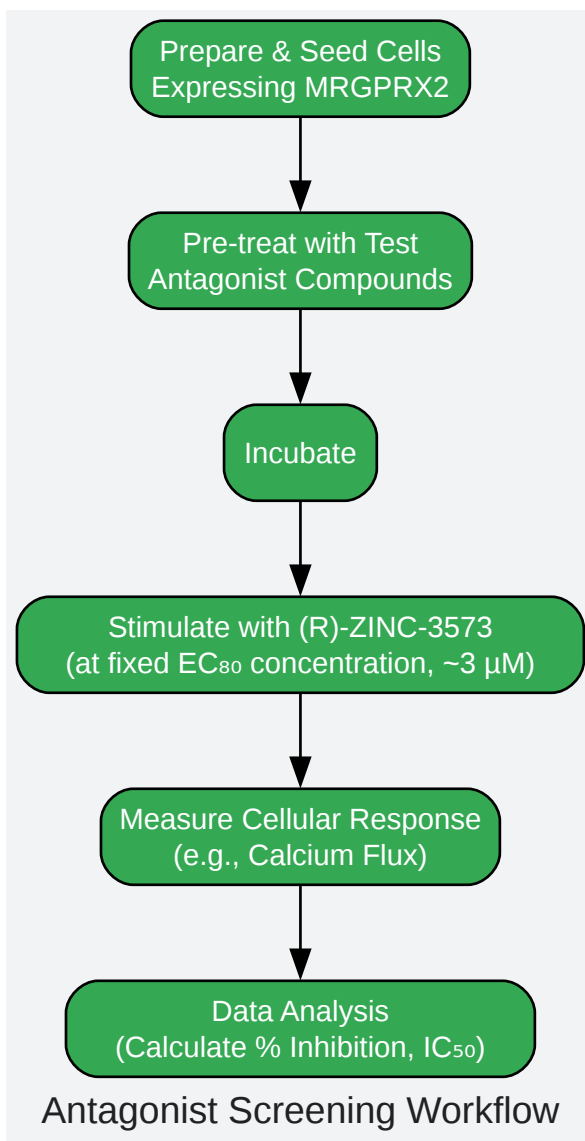
Property	Value	Reference
Chemical Name	(3R)-N,N-Dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinamine	
Molecular Formula	C ₁₈ H ₂₁ N ₅	[7]
Molecular Weight	307.4 g/mol	
CAS Number	2089389-15-9	
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in DMSO; Soluble to 100 mM in 1eq. HCl	

| Storage | Store as dry powder at +4°C. Store DMSO stock solutions (≤10 mM) at -20°C or -80°C. |[1][4] |

Signaling Pathways and Mechanisms of Action

Activation of MRGPRX2 by **(R)-ZINC-3573** initiates a complex signaling cascade. The receptor demonstrates promiscuous coupling to multiple G protein subfamilies, including Gq/11 and Gi. [8][9] This coupling triggers downstream effector systems, most notably the release of intracellular calcium, which in mast cells leads to degranulation and the release of pro-inflammatory and pruritic mediators like histamine.[1][4]





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